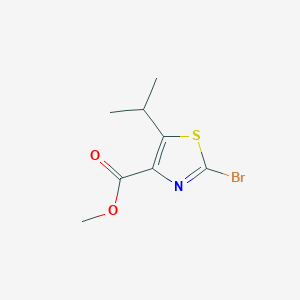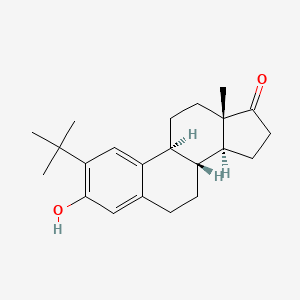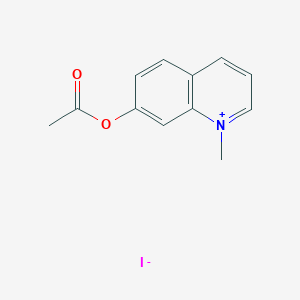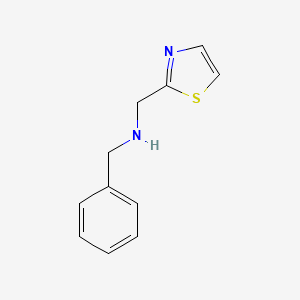
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine
Vue d'ensemble
Description
“1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Molecular Structure Analysis
The molecular structure of “1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine” is characterized by a thiazole ring . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique
Antimicrobial Properties
1-Phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine and its derivatives exhibit antimicrobial properties. A study synthesized various derivatives of this compound and evaluated their antibacterial and antifungal activities, demonstrating a variable degree of activity against different microbial strains (Visagaperumal et al., 2010).
Histamine Receptor Activity
Compounds with structural similarities to 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine have been studied for their effects on histamine H1 receptors. For example, thiazol-4-ylethanamine derivatives were synthesized and tested, showing weak H1-agonistic and H1-antagonistic activities (Walczyński et al., 1999).
Potential in COVID-19 Drug Development
A novel series of compounds related to 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine were synthesized and showed promising results in molecular docking studies against COVID-19. These studies suggested that these compounds could potentially serve as therapeutic agents for COVID-19 (Abu-Melha et al., 2022).
Antioxidant Properties
Derivatives of 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine have been synthesized and shown to possess potent antioxidant activity. These derivatives were evaluated in vitro, and some demonstrated significant efficacy in scavenging free radicals (Jaishree et al., 2012).
Propriétés
IUPAC Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWSEPMUQJPVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406432 | |
| Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
CAS RN |
247235-78-5 | |
| Record name | 1-phenyl-N-(1,3-thiazol-2-ylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50406432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


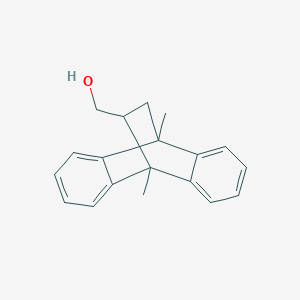
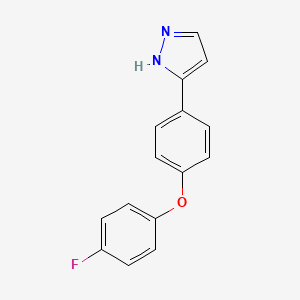
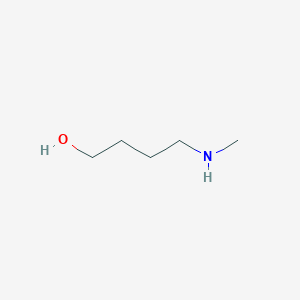
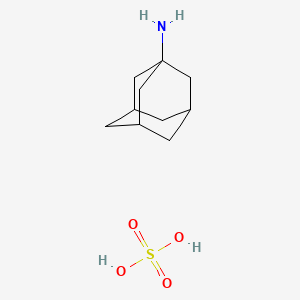
![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)
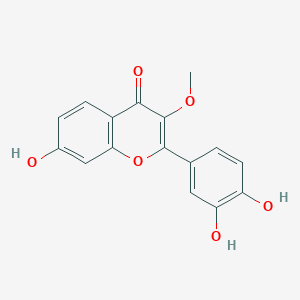
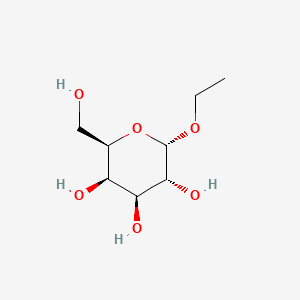
![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)
![(S)-4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1365991.png)
![2,6-Difluoro-4-[(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1365992.png)

